N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide

Catalog No.
S3081999
CAS No.
2034529-79-6
M.F
C10H16ClNO3S2
M. Wt
297.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propan...

CAS Number

2034529-79-6

Product Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide

Molecular Formula

C10H16ClNO3S2

Molecular Weight

297.81

InChI

InChI=1S/C10H16ClNO3S2/c1-3-6-17(13,14)12-7-8(15-2)9-4-5-10(11)16-9/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

DIBBSUYPCNKWGM-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NCC(C1=CC=C(S1)Cl)OC

solubility

not available

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide is a chemical compound with the molecular formula C10_{10}H16_{16}ClNO3_3S2_2 and a molecular weight of 297.81 g/mol. It is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry. The compound features a chlorothiophene moiety, which contributes to its unique properties and potential applications in various fields such as pharmaceuticals and agrochemicals .

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide involves several key reactions:

  • Formation of Intermediate: The initial reaction involves the condensation of 2-amino-5-chlorothiophenylmethanol with 3-chloropropanesulfonic acid, leading to the formation of an intermediate chloride compound.
    2 amino 5 chlorothiophenylmethanol+3 chloropropanesulfonic acid2 5 chlorothiophen 2 yl 2 methoxyethyl chloride+H2O\text{2 amino 5 chlorothiophenylmethanol}+\text{3 chloropropanesulfonic acid}\rightarrow \text{2 5 chlorothiophen 2 yl 2 methoxyethyl chloride}+\text{H}_2\text{O}
  • Final Product Formation: The intermediate is then reacted with sodium azide in the presence of copper powder to yield the final sulfonamide product.
    2 5 chlorothiophen 2 yl 2 methoxyethyl chloride+NaN3+CuN 2 5 chlorothiophen 2 yl 2 methoxyethyl propane 1 sulfonamide+NaCl+CuCl\text{2 5 chlorothiophen 2 yl 2 methoxyethyl chloride}+\text{NaN}_3+\text{Cu}\rightarrow \text{N 2 5 chlorothiophen 2 yl 2 methoxyethyl propane 1 sulfonamide}+\text{NaCl}+\text{CuCl}

These reactions highlight the compound's synthetic pathway and its potential for further derivatization.

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes including acid-base balance and fluid secretion. Sulfonamides are known for their antibacterial properties, and compounds like this one may also exhibit anti-inflammatory effects. Research indicates that similar sulfonamide derivatives can interact with specific biological targets, making them valuable in therapeutic applications .

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide can be achieved through several methods:

  • Conventional Synthesis: This involves the stepwise reaction as described above, starting from readily available precursors.
  • Alternative Approaches: Other methods may include microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. These methods are gaining popularity in modern organic synthesis due to their efficiency.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting carbonic anhydrase or other related pathways.
  • Agricultural Chemicals: Its properties may also be explored for use in agrochemicals, particularly as herbicides or fungicides.
  • Research: It can be utilized in scientific research to study enzyme inhibition and metabolic pathways.

Interaction studies are crucial for understanding how N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide interacts with biological systems:

  • Enzyme Inhibition: Studies may focus on its inhibitory effects on carbonic anhydrase isoforms, assessing potency and selectivity.
  • Binding Affinity: Investigations into its binding affinity to target proteins can provide insights into its mechanism of action.
  • Toxicity Assessments: Evaluating the safety profile through toxicity studies is essential for potential therapeutic applications.

Several compounds share structural similarities with N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
SulfanilamideC7_7H9_9N3_3O3_3SFirst sulfonamide antibiotic; widely used for bacterial infections
DorzolamideC10_10H16_16ClN3_3O3_3SSpecific carbonic anhydrase inhibitor used in glaucoma treatment
AcetazolamideC8_8H10_10N4_4O3_3SUsed for altitude sickness; inhibits carbonic anhydrase

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide is unique due to its specific chlorothiophene structure, which may confer distinct pharmacological properties compared to other sulfonamides. Its potential dual role as both an antibacterial and anti-inflammatory agent sets it apart from traditional sulfonamides.

XLogP3

2.3

Dates

Last modified: 08-18-2023

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